molecular formula C18H15ClO2S B14372743 2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one CAS No. 89818-42-8

2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one

Cat. No.: B14372743
CAS No.: 89818-42-8
M. Wt: 330.8 g/mol
InChI Key: FVQMIOPOVBQAQO-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a chloro and methoxy substituent on the benzothiophene ring and a methylphenyl group attached to the ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Substitution Reactions: Introduction of chloro and methoxy groups on the benzothiophene ring can be achieved through electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the substituted benzothiophene with 4-methylphenyl ethanone using reagents such as Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzothiophenes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one: Lacks the methoxy group.

    2-(4-Methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one: Lacks the chloro group.

    2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-phenylethan-1-one: Lacks the methyl group on the phenyl ring.

Uniqueness

The presence of both chloro and methoxy groups on the benzothiophene ring, along with the methylphenyl ethanone moiety, may confer unique chemical and biological properties to 2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one, distinguishing it from similar compounds.

Properties

CAS No.

89818-42-8

Molecular Formula

C18H15ClO2S

Molecular Weight

330.8 g/mol

IUPAC Name

2-(4-chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C18H15ClO2S/c1-11-3-5-12(6-4-11)14(20)9-13-10-22-16-8-7-15(21-2)18(19)17(13)16/h3-8,10H,9H2,1-2H3

InChI Key

FVQMIOPOVBQAQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CSC3=C2C(=C(C=C3)OC)Cl

Origin of Product

United States

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